molecular formula C13H16BrClN2O2S B4099885 tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide

tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide

Cat. No.: B4099885
M. Wt: 379.70 g/mol
InChI Key: VUYWFXSKYCTLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of the benzimidazole core.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology and Medicine: The benzimidazole moiety is known for its biological activity, including anticancer, antiviral, and antimicrobial properties. This makes tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate a potential candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including as a catalyst or intermediate in chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S.BrH/c1-13(2,3)18-11(17)7-19-12-15-9-5-4-8(14)6-10(9)16-12;/h4-6H,7H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWFXSKYCTLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC2=C(N1)C=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
Reactant of Route 3
Reactant of Route 3
tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
Reactant of Route 4
Reactant of Route 4
tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
Reactant of Route 5
Reactant of Route 5
tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
Reactant of Route 6
Reactant of Route 6
tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.